Pazufloxacin mesylate
Overview
Description
Pazufloxacin mesylate is a fluoroquinolone antibacterial agent used primarily for the treatment of various bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria, making it a versatile option for treating infections such as respiratory tract infections, urinary tract infections, and skin infections .
Mechanism of Action
Target of Action
Pazufloxacin mesylate is a broad-spectrum synthetic fluoroquinolone antibiotic . It is active against both Gram-negative and Gram-positive bacteria, including clinical isolates of E. coli, K. pneumoniae, methicillin-susceptible and -resistant S. aureus, and methicillin-susceptible and -resistant S. epidermidis .
Mode of Action
It is known that this compound inhibits both dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial cell growth and division .
Biochemical Pathways
As a fluoroquinolone antibiotic, it is known to interfere with the bacterial dna synthesis pathway by inhibiting dna gyrase and topoisomerase iv .
Pharmacokinetics
The pharmacokinetics of this compound were studied in healthy volunteers . The main pharmacokinetic parameters were as follows:
- Maximum plasma concentration (Cmax): 4.89 ± 1.11 mg/L, 9.94 ± 2.62 mg/L, and 17.43 ± 3.22 mg/L for doses of 250mg, 500mg, and 750mg respectively .
- Half-life (t1/2β): 1.50 ± 0.19 h, 1.37 ± 0.26 h, and 1.53 ± 0.26 h respectively .
- Area under the plasma concentration-time curve from 0 to 24 h (AUC0-t): 9.53 ± 2.00 mg·h/L, 21.47 ± 6.63 mg·h/L, and 36.12 ± 3.06 mg·h/L respectively .
- The cumulative excretion rate of this compound in urine in 24h were (90.19 ± 10.24)%, (89.36 ± 9.56)% and (92.97 ± 3.01)% respectively .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and division, leading to the death of the bacteria. This is achieved by preventing the unwinding and duplication of bacterial DNA, which is essential for bacterial cell growth and division .
Biochemical Analysis
Biochemical Properties
Pazufloxacin mesylate is a potent DNA gyrase inhibitor . It interacts with enzymes such as DNA gyrase and topoisomerase IV . These interactions are crucial for its antibacterial activity, as they inhibit the essential functions of these enzymes, leading to the death of the bacterial cells .
Cellular Effects
This compound has shown in vitro activity against a variety of bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella, Enterobacter, and others . It influences cell function by inhibiting bacterial DNA replication, which is crucial for bacterial growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication. By inhibiting these enzymes, this compound prevents the bacteria from replicating their DNA, thereby inhibiting their growth and survival .
Temporal Effects in Laboratory Settings
This compound has been found to be stable in both plasma and urine, with no significant degradation under various conditions . This stability is crucial for its effectiveness as an antibiotic, as it ensures that the drug remains active in the body for a sufficient amount of time to exert its antibacterial effects .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied, demonstrating its concentration-dependent activity against Pseudomonas aeruginosa . The study successfully made the pharmacokinetic/pharmacodynamic (PK/PD) model sufficiently bactericidal .
Metabolic Pathways
It is known that after oral administration, this compound is rapidly absorbed through the gastrointestinal tract, distributed throughout the body, and excreted mainly via the urine .
Transport and Distribution
This compound is rapidly absorbed through the gastrointestinal tract after oral administration . It is then distributed throughout the body, reaching various cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pazufloxacin mesylate involves the reaction of pazufloxacin with methanesulfonic acid in a solvent such as acetone. The reaction mixture is heated and refluxed, followed by cooling and crystallization to obtain this compound. The crystallized product is then subjected to aseptic filling and freeze-drying to produce the final powder form .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced crystallization techniques and aseptic processing ensures the stability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Pazufloxacin mesylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the fluoroquinolone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed:
Scientific Research Applications
Pazufloxacin mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of fluoroquinolones and their derivatives.
Biology: this compound is used in microbiological studies to understand its antibacterial activity and resistance mechanisms.
Medicine: It is extensively studied for its pharmacokinetics, pharmacodynamics, and clinical efficacy in treating bacterial infections.
Industry: this compound is used in the development of new antibacterial formulations and drug delivery systems
Comparison with Similar Compounds
Comparison: Compared to other fluoroquinolones, pazufloxacin mesylate has a broader spectrum of activity, lower toxicity, and higher efficacy. It is less prone to developing bacterial resistance and has a lower incidence of side effects. These unique properties make this compound a valuable option for treating a wide range of bacterial infections .
Properties
IUPAC Name |
(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHGFPATQWQARM-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167645 | |
Record name | Pazufloxacin methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163680-77-1 | |
Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-(1-aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163680-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pazufloxacin methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163680771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazufloxacin mesylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pazufloxacin methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pazufloxacin mesilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAZUFLOXACIN MESILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XI226J1HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.